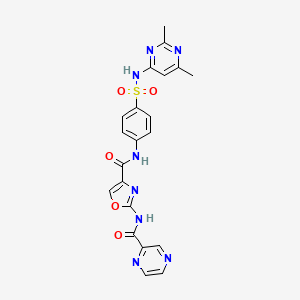
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various heterocyclic compounds has been a focal point in recent research due to their potential biological activities. In one study, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives was achieved by hydrolyzing ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to obtain the corresponding carboxylic acid, which was then reacted with acetic anhydride. Further reactions with different reagents such as hydroxylamine hydrochloride and aromatic amines led to the formation of the target pyrazolo[3,4-d]pyrimidin-4-ones. These compounds displayed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative showing potent inhibitory activity .
Another study focused on the synthesis of N-(5-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives. The process began with the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes and cyclization with hydrazine hydrate. The synthesized compounds were characterized by spectroscopic methods, ensuring their purity and structural integrity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using 1H NMR and IR spectroscopy. These techniques are crucial for confirming the identity and purity of the compounds. The structural analysis is essential for understanding the relationship between the molecular structure and the observed biological activity. The studies did not report crystallographic analysis, which could provide detailed insights into the three-dimensional arrangement of atoms within the molecules .
Chemical Reactions Analysis
The chemical reactions employed in these studies involve classical organic synthesis techniques such as hydrolysis, acylation, and cyclization. The reactivity of the precursor compounds was explored with various reagents to yield a diverse array of heterocyclic compounds. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine led to the formation of pyrazole-3-carboxamides, which were further treated to obtain their corresponding silver and sodium salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting points, and stability, were not explicitly detailed in the abstracts provided. However, the purity of the compounds was confirmed by thin-layer chromatography, which is indicative of their stability and suitability for biological testing. The compounds' biological activities, including antitumor, analgesic, anti-inflammatory, and antimicrobial effects, suggest that they possess favorable chemical properties that enable them to interact with biological targets .
Biological Activity Analysis
The synthesized compounds were subjected to various biological assays to evaluate their potential as therapeutic agents. The antitumor activity was assessed using the MCF-7 cell line, where several compounds showed promising results. Additionally, other compounds were tested for analgesic, anti-inflammatory, and antimicrobial activities. The presence of a sulfonamido moiety in some of the compounds was particularly associated with high antibacterial activity, highlighting the importance of this functional group in the design of new antibacterial agents .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds with sulfonamido moieties have been synthesized for their potential antibacterial properties. For example, a study by Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. This research demonstrated that the introduction of the sulfonamido group into heterocyclic frameworks could lead to compounds with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Anti-inflammatory Activities
The synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines, has been investigated for their potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Evaluation
Compounds incorporating a sulfamoyl moiety have also been synthesized and evaluated for their antimicrobial potential. Darwish (2014) reported the synthesis of new heterocyclic compounds containing a sulfamoyl moiety with promising antimicrobial activities, highlighting the utility of such compounds in developing new antimicrobial agents (Darwish, 2014).
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N8O5S/c1-12-9-18(25-13(2)24-12)29-35(32,33)15-5-3-14(4-6-15)26-20(31)17-11-34-21(27-17)28-19(30)16-10-22-7-8-23-16/h3-11H,1-2H3,(H,26,31)(H,24,25,29)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRBHWNBYAUXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2551249.png)
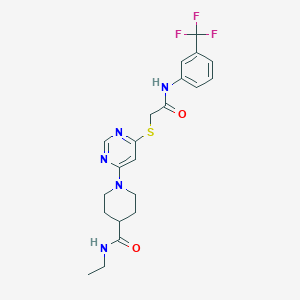
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)
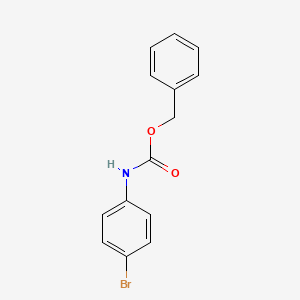
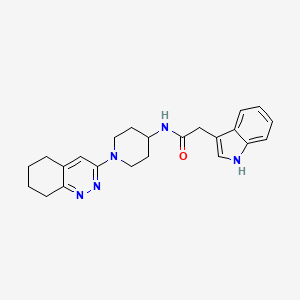
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)
![2-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3H-indole-2-carboxylic acid](/img/structure/B2551263.png)
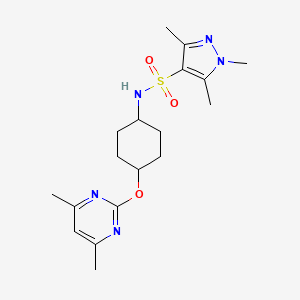
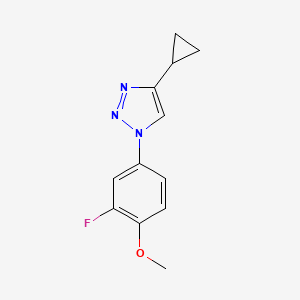


![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)